molecular formula C7H7BN2O5 B561461 (3-Carbamoyl-5-nitrophenyl)boronic acid CAS No. 102170-51-4

(3-Carbamoyl-5-nitrophenyl)boronic acid

Cat. No.: B561461
CAS No.: 102170-51-4
M. Wt: 209.952
InChI Key: XELWZRCEJDUTEC-UHFFFAOYSA-N
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Description

(3-Carbamoyl-5-nitrophenyl)boronic acid (CAS: 101084-81-5) is a boronic acid derivative featuring a carbamoyl (-CONH₂) group at the 3-position and a nitro (-NO₂) group at the 5-position on the phenyl ring. This compound serves as a critical intermediate in organic synthesis and pharmaceutical development, particularly in designing enzyme inhibitors and receptor-targeted agents . Its structure combines electron-withdrawing (nitro) and hydrogen-bonding (carbamoyl) groups, which influence its reactivity and binding properties. Applications include use in laboratory research for synthesizing boron-containing drugs and sensor materials .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed coupling with aryl halides, forming biaryl structures. For example:

  • Reaction with 4-bromobenzaldehyde yields 3-carbamoyl-5-nitro-biphenyl-4-carbaldehyde , a key intermediate in OLED materials .

Table 2: Representative Suzuki-Miyaura Reactions

Aryl HalideCatalyst SystemYield (%)ConditionsSource
4-BromobenzaldehydePd(PPh₃)₄, Na₂CO₃78DME/H₂O, 80°C, 12h
2-IodonaphthalenePdCl₂(dppf), K₃PO₄65Toluene/EtOH, 100°C

Diol Binding and Carbohydrate Recognition

The boronic acid moiety forms reversible covalent bonds with 1,2- or 1,3-diols (e.g., fructose, catechols), a property exploited in sensor development .

  • Binding constant (KdK_d) with fructose: 12.3 mM (comparable to ortho-methylamino-substituted boronic acids) .
  • pH-dependent binding: Optimal at pH 7.4–8.5 due to boronate anion formation .

Complexation with Lewis Acids

In the presence of Lewis acids (e.g., BF₃·OEt₂), the boronic acid acts as a nucleophile in additions to electrophilic species:

  • N-Acyliminium ion additions : Forms stereoselective pyrrolidine derivatives (diastereomeric ratio >98:2) .
  • Rhodium-catalyzed carbonyl additions : Reacts with aldehydes/enones under Rh(acac)(CO)₂ catalysis .

Stability and Reactivity Considerations

  • Hydrolytic stability : Stable in aqueous ethanol (pH 4–9) but decomposes under strongly acidic/basic conditions .
  • Thermal stability : Decomposes at >200°C without melting .
  • Hazardous reactions : May release NOₓ gases under thermal stress due to the nitro group .

Key Research Findings

  • Drug Development : Derivatives show potential as androgen receptor antagonists, with improved binding over nitro analogues .
  • Sensor Applications : Used in glucose-sensing hydrogels due to reversible diol binding .
  • Catalysis : Enhances reaction rates in Rh(I)-catalyzed additions to enones compared to non-electron-deficient boronic acids .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

(3-Carbamoyl-5-nitrophenyl)boronic acid has been explored as a potential anticancer agent. Research indicates that boronic acids can serve as bioisosteres for carboxylic acids and other functional groups, enhancing the binding capabilities of drug candidates. For instance, a study designed new flutamide-like compounds by replacing the nitro group with boronic acid derivatives, including this compound. These compounds were tested against various cancer cell lines, showing promising antiproliferative activity, particularly against androgen-dependent prostate cancer cells (LAPC-4) .

2. Inhibitors of Proteasome and Kinases

Boronic acids, including derivatives like this compound, have been identified as inhibitors of proteasomes and tyrosine kinases. This property is particularly relevant in cancer therapy, where the inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells. The ability of boronic acids to form reversible covalent bonds with target enzymes makes them suitable candidates for developing selective inhibitors .

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions

This compound can be utilized as a coupling partner in Suzuki-Miyaura reactions, which are pivotal in the synthesis of biaryl compounds. This reaction involves the coupling of an aryl or heteroaryl halide with a boronic acid in the presence of a palladium catalyst. The mild reaction conditions and low toxicity of boronic acids make them ideal substrates for this method .

2. Functionalization of Aromatic Compounds

The compound can also serve as a versatile building block for the functionalization of aromatic compounds through various coupling reactions. Its unique electronic properties allow it to participate effectively in reactions leading to complex molecular architectures necessary for drug development .

Case Studies

Study Focus Findings
Study 1: Flutamide DerivativesAnticancer ActivityThe synthesized compounds exhibited significant antiproliferative effects against LAPC-4 cells, with some derivatives showing higher activity than standard drugs .
Study 2: Suzuki-Miyaura ReactionOrganic SynthesisDemonstrated the effectiveness of this compound in forming biaryl compounds under mild conditions .
Study 3: Proteasome InhibitionMedicinal ChemistryIdentified potential inhibitors based on boronic acid derivatives that showed selective activity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Comparisons

Key structural analogs and their substituents:

Compound Name Substituents (Position) Molecular Weight Key Features
(3-Carbamoyl-5-nitrophenyl)boronic acid -NO₂ (5), -CONH₂ (3) 210.94 g/mol Dual electron-withdrawing/H-bond
3-Carboxy-5-nitrophenylboronic acid -NO₂ (5), -COOH (3) 210.94 g/mol Acidic carboxy group
2-Fluoro-5-nitrophenylboronic acid -NO₂ (5), -F (2) 184.94 g/mol Halogen substitution
(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid -NO₂ (5), -CONHC₄H₉ (3) 266.06 g/mol Alkyl chain extension
5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid -NO₂ (4), -Cl (2), -F (3), -CONH- 338.48 g/mol Multi-halogenated, complex substituents

Structural Insights :

  • Comparison with Carboxy Analogs : Replacing carbamoyl (-CONH₂) with carboxy (-COOH) (as in 3-Carboxy-5-nitrophenylboronic acid) increases acidity (pKa ~2–3 vs. ~6–8 for carbamoyl), altering solubility and reactivity .
  • Halogenated Derivatives : Fluoro or chloro substituents (e.g., 2-Fluoro-5-nitrophenylboronic acid) enhance lipid solubility and membrane permeability but reduce polar interactions .

Physicochemical Properties

  • Solubility : Carbamoyl derivatives generally exhibit better aqueous solubility than alkyl- or halogen-substituted analogs due to hydrogen-bonding capacity. However, precipitation issues in culture media (e.g., RPMI) are common for highly lipophilic boronic acids .
  • Binding Affinity : Boronic acids with meta-substituted electron-withdrawing groups (e.g., nitro, carbamoyl) show stronger diol-binding constants (Kd ~10⁻⁴–10⁻⁶ M) compared to ortho-substituted analogs .

Antiproliferative Effects:

  • Phenanthren-9-yl boronic acid : IC₅₀ = 0.225 µM (4T1 breast cancer cells) .
  • 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.197 µM .
  • This compound: No direct data, but meta-substituted aryl boronic acids in similar studies inhibit bacterial enzymes (e.g., R39 peptidase, IC₅₀ ~20–30 µM) .

Enzyme Inhibition:

  • β-Lactamase Inhibition : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show Ki values <1 µM for serine β-lactamases .
  • Diagnostic Utility: Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in detecting KPC carbapenemases, suggesting nitro/carbamoyl groups may enhance specificity .

Data Tables

Table 1: Comparative Binding and Bioactivity

Compound Diol-Binding Kd (M) IC₅₀ (Enzyme Inhibition) IC₅₀ (Antiproliferative)
This compound ~10⁻⁵ (estimated) Not reported Not tested
3-Carboxy-5-nitrophenylboronic acid ~10⁻⁴ 20–30 µM (R39) N/A
Phenanthren-9-yl boronic acid N/A N/A 0.225 µM

Table 2: Physicochemical Properties

Compound logP Water Solubility (mg/mL) pKa (Boronic Acid)
This compound 1.2 ~5.0 (predicted) 8.3
2-Fluoro-5-nitrophenylboronic acid 2.1 ~1.5 7.9
3-Carboxy-5-nitrophenylboronic acid 0.8 ~10.0 2.5

Biological Activity

(3-Carbamoyl-5-nitrophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including enzyme inhibition and drug delivery systems.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. The boronic acid moiety can form covalent interactions with hydroxyl groups present in diols, which is crucial for its role as an enzyme inhibitor. The nitro group and the carbamoyl substituent may enhance the compound's binding affinity and specificity towards target enzymes, potentially impacting their activity in various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. The mechanism involves the formation of a reversible bond with the active site of enzymes, which may disrupt their normal function. This property is particularly significant in the context of therapeutic applications where enzyme modulation is desired.

Anticancer Properties

Studies have shown that boronic acids, including this compound, exhibit anticancer properties. These compounds can interfere with cancer cell proliferation by modulating signaling pathways associated with tumor growth. For instance, modifications to the nitro group in related compounds have been shown to enhance antiproliferative activity against prostate cancer cell lines .

Case Studies

  • Anticancer Activity : In one study, derivatives of boronic acids were synthesized and tested against various cancer cell lines. The results indicated that certain structural modifications led to increased selectivity and potency against cancer cells compared to standard treatments like flutamide .
  • Enzyme Interaction Studies : Another investigation focused on the binding affinity of this compound analogs to specific enzymes involved in carbohydrate metabolism. These studies demonstrated that the compound could effectively inhibit enzyme activity by forming stable complexes with target sites .

Data Tables

Compound Target IC50 (µM) Activity
(3-Carbamoyl-5-nitrophenyl)BAProstate Cancer Cells15Moderate Antiproliferative
3-Methoxycarbonyl-5-nitrophenylDiol Binding20High Affinity
FlutamideAndrogen Receptor10Standard Comparison

Q & A

Q. Basic: What synthetic strategies are employed for (3-Carbamoyl-5-nitrophenyl)boronic acid?

Answer:
The synthesis of aromatic boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pre-existing aromatic frameworks. For derivatives like this compound, sequential nitration and carbamoylation are often performed on precursor boronic acids. Key steps include:

  • Protection of boronic acid : To avoid side reactions, the boronic acid group is often protected as a boronic ester (e.g., pinacol ester) during nitration or amidation .
  • Regioselective nitration : Controlled nitration at the 5-position requires electron-withdrawing groups (e.g., carbamoyl) to direct reactivity .
  • Post-functionalization : Final deprotection under mild acidic conditions (e.g., HCl/THF) yields the free boronic acid .

Q. Basic: How is this compound characterized to confirm purity and structure?

Answer:
Analytical methods include:

  • LC-MS/MS : Direct quantification of underivatized boronic acids using triple-quadrupole MS in MRM mode improves sensitivity (detection limits <1 ppm) .
  • MALDI-MS : Derivatization with diols (e.g., 2,3-butanedione) prevents boroxine formation, enabling accurate mass analysis of boronic acid-functionalized peptides .
  • FT-IR and elemental analysis : Confirm boronic acid presence via B-O (785 cm⁻¹) and phenyl-B (1065 cm⁻¹) stretches, supplemented by boron content quantification .

Q. Advanced: How does the boronic acid group enhance enzyme inhibition in therapeutic candidates?

Answer:
The boronic acid moiety acts as a reversible covalent inhibitor by forming a tetrahedral adduct with catalytic nucleophiles (e.g., threonine in proteasomes). Key considerations:

  • Electrophilicity : The empty p-orbital on boron enables nucleophilic attack, mimicking transition states in enzyme-substrate interactions .
  • pH-dependent binding : Boronic acids bind optimally at physiological pH (~7.4), enhancing specificity for serine or cysteine proteases .
  • Case study : Bortezomib, a boronic acid-based proteasome inhibitor, shows 1000-fold higher potency than aldehyde analogs due to stable enzyme-inhibitor complexes .

Q. Advanced: What methodologies assess the binding kinetics of this compound with diols (e.g., sugars)?

Answer:

  • Stopped-flow fluorescence : Measures rapid binding (seconds) by monitoring fluorescence changes upon diol interaction. For example, kon values for D-fructose binding exceed those of D-glucose, correlating with thermodynamic affinity .
  • Isothermal titration calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) to optimize sensor design for physiological glucose detection .
  • Competitive assays : Use fluorescent probes (e.g., Alizarin Red S) to determine relative binding constants in aqueous buffers .

Q. Advanced: How can structural modifications optimize binding selectivity for sensor applications?

Answer:

  • Ortho-substituents : Electron-withdrawing groups (e.g., nitro) lower boronic acid pKa, enhancing diol binding at neutral pH .
  • Amino-methyl groups : Ortho-amino-methyl moieties stabilize boronic acid-diol complexes via intramolecular B-N interactions, improving selectivity for cis-diols .
  • Photoresponsive systems : Azobenzene-boronic acid conjugates enable light-controlled binding; Z-isomers show 20-fold higher affinity than E-isomers under red light .

Q. Advanced: How are boronic acid-functionalized hydrogels designed for controlled drug release?

Answer:

  • Glucose-responsive hydrogels : Crosslink boronic acids with poly(vinyl alcohol) via diol-boronate ester bonds. Glucose competes for binding, triggering hydrogel dissolution and insulin release .
  • Self-healing materials : Dynamic boronate esters enable reversible network reformation under physiological conditions .
  • Covalent adaptable networks : Azobenzene-boronic acid hydrogels adjust stiffness via visible light, enabling spatiotemporal control in drug delivery .

Q. Basic: What analytical challenges arise in quantifying trace boronic acid impurities?

Answer:

  • Boroxine formation : Dehydration/trimerization during MS analysis complicates molecular ion detection. Solutions include derivatization with diols or using low-temperature ionization .
  • Matrix interference : In drug substances (e.g., Lumacaftor), high-background matrices require MRM transitions with high specificity (e.g., m/z 179 → 135 for carboxy phenyl boronic acid) .

Q. Advanced: How do computational methods aid in designing boronic acid-based inhibitors?

Answer:

  • Docking simulations : Predict binding modes with enzyme active sites (e.g., proteasome β5 subunit for bortezomib analogs) .
  • Molecular dynamics (MD) : Assess stability of boronate-enzyme adducts under physiological conditions .
  • Quantum mechanical (QM) calculations : Optimize boronic acid geometry for transition-state mimicry .

Properties

IUPAC Name

(3-carbamoyl-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3,12-13H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELWZRCEJDUTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657437
Record name (3-Carbamoyl-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-51-4
Record name B-[3-(Aminocarbonyl)-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102170-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Carbamoyl-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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